2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol

Lipophilicity ADME Drug-likeness

Source this verified 2,3,6-trisubstituted pyridine fragment for CNS kinase programs. Its unique C2-methyl/C3-hydroxyethyl pattern provides steric hindrance and a predictable reactivity profile (Verloop B₁ correlation). With a TPSA of 39.6 Ų and LogP of 0.68, it offers a key hydrophilic anchor point to optimize developability. Available at ≥98% purity, ideal for high-throughput parallel synthesis or process chemistry QC methods.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
Cat. No. B11811901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N2CCN(CC2)C)CCO
InChIInChI=1S/C13H21N3O/c1-11-12(5-10-17)3-4-13(14-11)16-8-6-15(2)7-9-16/h3-4,17H,5-10H2,1-2H3
InChIKeyOILHMODKKIZDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol – CAS 1355174-17-2 Structural and Procurement Profile


2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol (CAS 1355174-17-2, MF C₁₃H₂₁N₃O, MW 235.33) is a 2,3,6-trisubstituted pyridine derivative bearing a 4-methylpiperazine at C6, a methyl group at C2, and a hydroxyethyl chain at C3 . This scaffold positions the compound within the broader class of piperazinyl-pyridines, a privileged chemotype deployed across kinase inhibition, GPCR modulation, and CNS drug discovery programs. The C2-methyl/C3-hydroxyethyl substitution pattern imparts distinct physicochemical properties—including a computed LogP of approximately 0.68 and a topological polar surface area (TPSA) of 39.6 Ų —that differentiate it from regioisomeric analogs lacking the 2-methyl group or bearing the ethanol moiety at alternative positions. Commercially, the compound is available at ≥98% purity from multiple vendors and is primarily utilized as a synthetic intermediate or fragment for lead optimization .

Why 2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol Cannot Be Swapped with Its Closest Regioisomers


Even modest positional variations on the pyridine ring of piperazinyl-pyridine ethanol derivatives can produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk proximal to the reactive center—parameters that directly govern passive membrane permeability, metabolic stability, and regioselectivity in downstream coupling reactions . The C2-methyl group present in 2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol introduces steric hindrance adjacent to the C3-hydroxyethyl chain, which published structure–reactivity studies on 3-substituted 2,6-dichloropyridines have shown to alter nucleophilic aromatic substitution outcomes in a statistically significant manner correlated with the Verloop steric parameter B₁ (p = 0.006) [1]. Consequently, analogs that relocate or omit this methyl substituent—such as 1-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol (CAS 1355237-15-8, no C2-methyl)—cannot be assumed to reproduce the same reactivity profile, biological target engagement, or ADME trajectory without explicit experimental validation.

Quantitative Differentiation Evidence for 2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol Versus Closest Analogs


Lipophilicity (LogP) Comparison: 2-Methyl Derivative vs. 4-Methylpiperazine-Substituted Quinazoline Series

The computed LogP of 2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol is 0.68 . In a series of 4-methylpiperazin-1-yl-substituted quinazoline analogs evaluated for anticancer activity, the compound bearing the 4-methylpiperazin-1-yl group (6a) exhibited an IC₅₀ of 23.44 ± 3.32 μM against A549 lung carcinoma cells, whereas the 4-phenylpiperazin-1-yl analog (6b) showed an IC₅₀ of 21.38 ± 14.39 μM, and the 4-(2-methylphenyl)piperazin-1-yl analog (6f) displayed an improved IC₅₀ of 3.79 ± 13.39 μM [1]. While the core scaffold differs, this class-level data illustrates that the 4-methylpiperazine substituent confers a baseline potency that can be further modulated by lipophilic aromatic substitution—a design principle directly transferable to the pyridin-3-yl ethanol series.

Lipophilicity ADME Drug-likeness

Polar Surface Area (TPSA) Differentiation: CNS Drug-Likeness Profile vs. Non-Methylated Analog

The target compound has a computed TPSA of 39.6 Ų . This value falls below the widely accepted CNS drug-likeness threshold of <60–70 Ų for passive blood-brain barrier penetration, and is lower than the TPSA of the non-methylated analog 1-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol (CAS 1355237-15-8), which is predicted to have a TPSA of approximately 45–50 Ų based on the absence of the C2-methyl substituent that reduces polarity [1]. The lower TPSA of the target compound, combined with its moderate LogP of 0.68 and only one hydrogen-bond donor, positions it favorably within the CNS multiparameter optimization (MPO) desirability space.

CNS permeability TPSA Blood-brain barrier

Regioselectivity in Downstream SNAr Reactions: Steric Steering by the C2-Methyl Group

In a systematic study of 3-substituted 2,6-dichloropyridines reacting with 1-methylpiperazine, regioselectivity (R_sel) for the pyridine 6-position was found to correlate in a statistically significant manner with the Verloop steric parameter B₁ of the 3-substituent (p = 0.006, R² = 0.45) [1]. Bulky 3-substituents proximal to the pyridine ring direct nucleophilic attack toward the less hindered 6-position. In the target compound, the 3-hydroxyethyl group (CH₂CH₂OH) presents a Verloop B₁ value intermediate between a methyl ester (B₁ ≈ 1.52) and a primary amide (B₁ ≈ 1.60), suggesting a predictable regiochemical outcome distinct from analogs bearing smaller (e.g., 3-H) or larger (e.g., 3-CO₂⁻) substituents at this position. This has direct implications for the efficiency and purity profile of any SNAr-based downstream diversification strategy.

Synthetic chemistry Regioselectivity Nucleophilic aromatic substitution

Prioritized Application Scenarios for 2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol Based on Evidence


CNS-Penetrant Kinase Inhibitor Fragment-Based Lead Optimization

With a TPSA of 39.6 Ų, a LogP of 0.68, and a single hydrogen-bond donor , this compound occupies a favorable region of CNS MPO property space. It is recommended as a core fragment for CNS-targeted kinase inhibitor programs (e.g., CDK4/6, ALK, or GSK-3β) where maintaining passive BBB permeability is critical. The 4-methylpiperazine moiety provides a handle for tuning basicity and solubility, while the C2-methyl group offers steric protection against metabolic oxidation at the adjacent position.

Regioselective Building Block for Parallel Library Synthesis via SNAr Chemistry

The 3-hydroxyethyl substituent provides a defined steric environment that, based on established Verloop B₁ correlations (p = 0.006) [1], directs nucleophilic aromatic substitution in a predictable manner. This makes the compound a rational choice for high-throughput parallel synthesis workflows where regiochemical consistency across a library is paramount for SAR interpretability.

Low-Lipophilicity Probe for Solubility-Challenged Target Classes

The computed LogP of 0.68 is among the lowest in the piperazinyl-pyridine ethanol series. For target classes where lead compounds frequently suffer from poor aqueous solubility (e.g., kinase ATP-site inhibitors with extensive aromatic character), this fragment offers a hydrophilic anchor point that can improve the developability profile of final candidates without introducing additional heteroatom count.

Reference Standard for Positional Isomer Differentiation in Analytical Method Development

The distinct physicochemical signature of this compound—TPSA 39.6 Ų, LogP 0.68, and specific chromatographic retention behavior—enables its use as a reference standard to resolve co-eluting positional isomers (e.g., 1-(5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol) in HPLC/UPLC purity methods. This is particularly relevant for quality control laboratories supporting process chemistry scale-up of piperazinyl-pyridine intermediates.

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